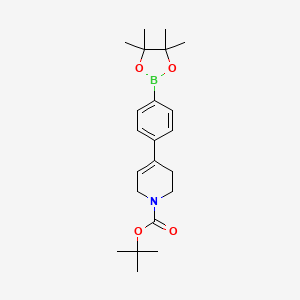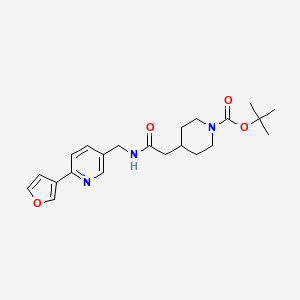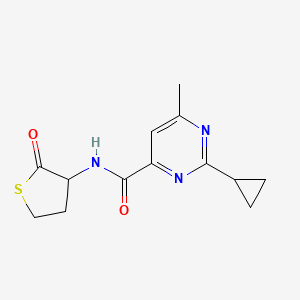
(4-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)phenyl)boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)phenyl)boronic acid pinacol ester” is a chemical compound with the linear formula C6H4OCOOC(CH3)3C2BO2(CH3)4 . It has a molecular weight of 320.19 . This compound is a solid and has a melting point of 107-111 °C .
Synthesis Analysis
The synthesis of boronic esters like “this compound” is often achieved through Suzuki–Miyaura coupling . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst .
Molecular Structure Analysis
The molecular structure of “this compound” includes a boronic ester group (Bpin). The Bpin moiety is remarkably small, with the planarity of the oxygen-boron-oxygen motif playing an important role in minimizing steric interactions .
Chemical Reactions Analysis
Boronic esters like “this compound” are often used in Suzuki–Miyaura coupling reactions . In these reactions, the boronic ester undergoes transmetalation with a palladium catalyst, transferring the organic group from boron to palladium .
Physical And Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 320.19 . It has a melting point of 107-111 °C .
Aplicaciones Científicas De Investigación
Catalytic Synthesis of Tert-Butyl Esters The molecule is a boronic acid pinacol ester, a compound commonly used in organic synthesis. For instance, Xinjian Li et al. (2014) presented a novel protocol for synthesizing tert-butyl esters from boronic acids or boronic acid pinacol esters. Utilizing a palladium acetate and triphenylphosphine catalyst system, yields of up to 94% were achieved, showcasing the molecule's utility in creating various boronic ester derivatives (Li et al., 2014).
Activation for Nucleophilic Addition and Electrophilic Trapping Alkenylboronic ester activation showcases the reactivity of boronic acid derivatives in organic synthesis. Fernández & González (2022) explored the carbolithiation of vinylboronic acid pinacol esters to generate α-phenylboryl carbanions, demonstrating the molecule's versatility in reactions with carbonyl groups through a boron-Wittig sequence (Fernández & González, 2022).
Enhanced Exciplex Formation and Fluorescence The molecule's interaction with other chemical species is also noteworthy. Huang et al. (2010) discovered that the formation of an exciplex between a pyridinium boronic acid and a phenyl group, connected via a propylene linker, could be monitored through fluorescence. This indicates its potential applications in the development of fluorescent probes or materials (Huang et al., 2010).
Role in Diels-Alder Reactions The boronic acid pinacol ester plays a significant role in the Diels-Alder reaction, a cornerstone of synthetic organic chemistry. Kamabuchi et al. (1993) detailed a two-step procedure for synthesizing a pinacol ester of (1,3-butadien-2-yl)boronic acid, which proved to be an extremely reactive diene for producing functionalized cyclic 1-alkenylboronates in high yields (Kamabuchi et al., 1993).
Analytical Challenges and Solutions Pinacolboronate esters, including the molecule , pose unique analytical challenges due to their facile hydrolysis to corresponding boronic acids, complicating purity assessment. Zhong et al. (2012) addressed these challenges and presented unconventional analytical approaches for stabilizing and analyzing these reactive esters, indicating their significance in complex molecule synthesis (Zhong et al., 2012).
Mecanismo De Acción
The mechanism of action of boronic esters in Suzuki–Miyaura coupling involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with the organic halide or pseudohalide, becoming oxidized in the process . In transmetalation, the organic group is transferred from boron to palladium .
Direcciones Futuras
The use of boronic esters in Suzuki–Miyaura coupling and other carbon–carbon bond-forming reactions continues to be a vibrant area of research . Future directions may include the development of new boronic ester reagents, the exploration of new reaction conditions, and the application of these reactions in the synthesis of complex organic molecules .
Propiedades
IUPAC Name |
tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32BNO4/c1-20(2,3)26-19(25)24-14-12-17(13-15-24)16-8-10-18(11-9-16)23-27-21(4,5)22(6,7)28-23/h8-12H,13-15H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBKJFBLYWAWFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CCN(CC3)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2,6-difluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2640533.png)

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2640536.png)


![1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2640542.png)


![6-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2640549.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2640550.png)
![Ethyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylate](/img/structure/B2640551.png)
![Tert-butyl 4-[4-(2-hydroxyethyl)triazol-1-yl]piperidine-1-carboxylate](/img/structure/B2640552.png)
![N-benzyl-7-ethyl-N-isopropyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2640554.png)
![(Z)-5-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid](/img/structure/B2640555.png)
